1,1'-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is a complex organic compound characterized by its unique cyclobutane ring structure with two phenyl groups and two 2-methylpropan-1-one groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylcyclobutane: Similar cyclobutane structure but lacks the 2-methylpropan-1-one groups.
1,1’-(1,2-Cyclobutanediyl)dibenzene: Another cyclobutane derivative with different substituents.
Uniqueness
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is unique due to its specific combination of cyclobutane ring, phenyl groups, and 2-methylpropan-1-one groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5456-31-5 |
---|---|
Molekularformel |
C24H28O2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-methyl-1-[2-(2-methylpropanoyl)-3,4-diphenylcyclobutyl]propan-1-one |
InChI |
InChI=1S/C24H28O2/c1-15(2)23(25)21-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)22(21)24(26)16(3)4/h5-16,19-22H,1-4H3 |
InChI-Schlüssel |
ICPJFLYCNOEUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1C(C(C1C(=O)C(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.